![molecular formula C6H12KO9P B11764249 potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B11764249.png)
potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate is a complex organic compound that features a potassium ion bonded to a phosphorylated sugar molecule. This compound is of significant interest in various scientific fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate typically involves the phosphorylation of a sugar molecule followed by the introduction of a potassium ion. The process begins with the protection of hydroxyl groups on the sugar molecule to prevent unwanted side reactions. The protected sugar is then reacted with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions to introduce the phosphate group. Finally, the protecting groups are removed, and the compound is neutralized with potassium hydroxide (KOH) to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: Reduction reactions can modify the phosphate group or the sugar moiety.
Substitution: The hydroxyl groups on the sugar molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated carboxylic acids, while reduction can produce dephosphorylated sugars.
科学研究应用
Potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders and its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a phosphate donor in biochemical reactions, influencing various metabolic pathways. It can also interact with enzymes and proteins, modulating their activity and function.
相似化合物的比较
Similar Compounds
Potassium gluconate: A potassium salt of gluconic acid, used as a dietary supplement.
Potassium phosphate: A simple phosphate salt used in various applications, including as a fertilizer and food additive.
Potassium ascorbate: A potassium salt of ascorbic acid, used as an antioxidant.
Uniqueness
Potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate is unique due to its complex structure, which combines a phosphorylated sugar with a potassium ion. This unique structure imparts specific chemical and biological properties that are not found in simpler potassium salts.
属性
分子式 |
C6H12KO9P |
|---|---|
分子量 |
298.23 g/mol |
IUPAC 名称 |
potassium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.K/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1 |
InChI 键 |
LCQRPBIBCYXEKR-BMZZJELJSA-M |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)[O-].[K+] |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


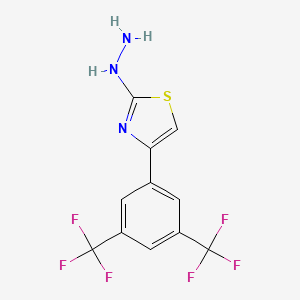
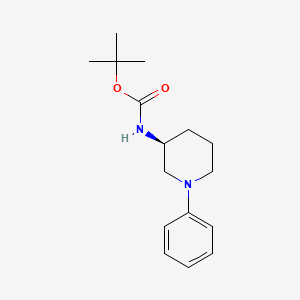
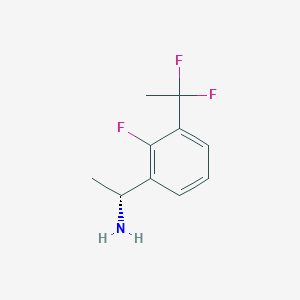
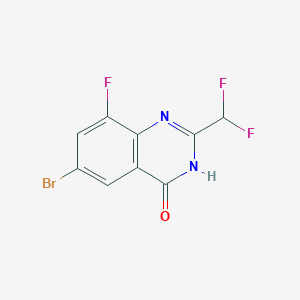
![6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid](/img/structure/B11764185.png)
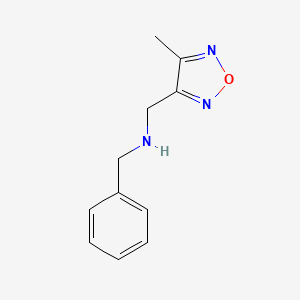

![(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11764210.png)
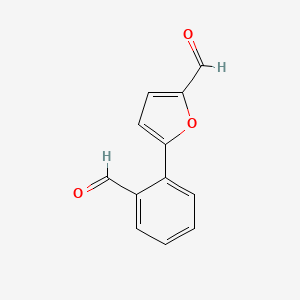
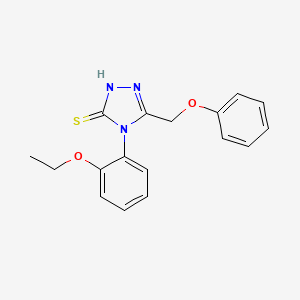
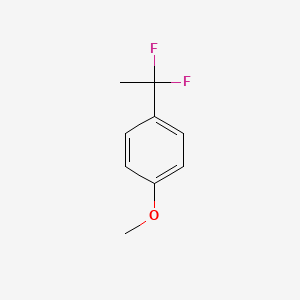
![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
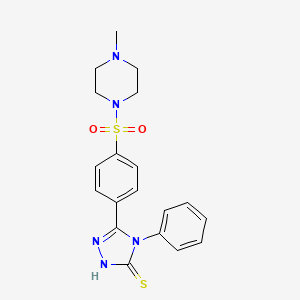
![7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11764245.png)
